2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Catalog No.
S8217010
CAS No.
M.F
C14H22N2O
M. Wt
234.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

Product Name

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

IUPAC Name

2-amino-N-(1-phenylpropyl)-N-propan-2-ylacetamide

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

InChI

InChI=1S/C14H22N2O/c1-4-13(12-8-6-5-7-9-12)16(11(2)3)14(17)10-15/h5-9,11,13H,4,10,15H2,1-3H3

InChI Key

NRGVNVWOAJDIMH-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CN

Canonical SMILES

CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CN

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is a synthetic organic compound characterized by its molecular formula C15H24N2OC_{15}H_{24}N_{2}O. This compound features an amino group, an isopropyl group, and a phenyl-propyl group attached to an acetamide backbone. Its unique structural characteristics contribute to its distinct chemical properties, making it a valuable subject of study in various scientific research applications.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in corresponding oxidized products.
  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, utilizing reagents like halogens or alkylating agents.

The biological activity of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide is associated with its interaction with specific molecular targets. The compound may exert its effects through mechanisms such as:

  • Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering intracellular signaling cascades.
  • Enzyme Inhibition: The compound has the potential to inhibit certain enzymes, leading to alterations in metabolic pathways.
  • Gene Expression Modulation: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

The synthesis of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide typically involves several steps:

  • Starting Materials: The synthesis begins with selecting appropriate starting materials, including 2-aminoacetamide, isopropylamine, and 1-phenyl-1-propanol.
  • Reaction Conditions: The reaction is conducted under controlled conditions, often in solvents such as ethanol or methanol. The mixture is heated to approximately 60-80°C to facilitate product formation.
  • Catalysts: Catalysts like palladium on carbon may be employed to enhance the reaction rate and yield.

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide has various applications in scientific research:

  • Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design due to its ability to interact with biological targets.
  • Materials Science: The compound's unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
  • Biological Studies: Researchers investigate its effects on cellular processes and its potential utility as a biochemical tool for studying enzyme functions and signaling pathways.

Studies on the interactions of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide focus on how it binds to various receptors and enzymes. These interactions can modulate several biological processes, influencing signaling pathways and enzyme activities. Understanding these interactions is crucial for elucidating the compound's potential therapeutic applications and biological mechanisms.

Several compounds share structural similarities with 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural VariationUnique Features
2-Amino-N-isopropyl-N-(1-phenyl-ethyl)-acetamideEthyl group instead of propylMay exhibit different reactivity and binding properties
2-Amino-N-isopropyl-N-(1-phenyl-methyl)-acetamideMethyl group instead of propylAlters steric and electronic properties
2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamideFluorinated phenyl groupEnhanced binding affinity due to fluorine atom

The uniqueness of 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to these similar compounds. Its structural features make it particularly valuable for diverse research applications.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.173213330 g/mol

Monoisotopic Mass

234.173213330 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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